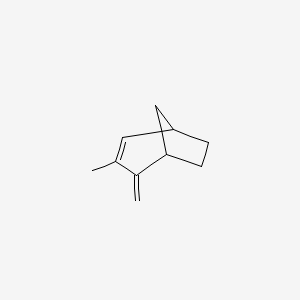
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-4-methylenebicyclo(321)oct-2-ene is an organic compound with the molecular formula C10H14 It is a bicyclic compound featuring a unique structure with multiple rings and double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using halogens (e.g., chlorine, bromine) or other electrophiles can lead to substitution products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
科学研究应用
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the behavior of bicyclic systems.
Biology: The compound’s derivatives may have biological activity and can be used in drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene involves its interaction with molecular targets through its reactive double bonds and bicyclic structure. These interactions can lead to various chemical transformations, making it a versatile compound in synthetic chemistry. The specific pathways and targets depend on the context of its use, such as in catalysis or as a precursor in organic synthesis.
相似化合物的比较
Similar Compounds
Bicyclo(3.2.1)oct-2-ene: A similar bicyclic compound with a different substitution pattern.
1-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene: Another related compound with a methyl group at a different position.
Uniqueness
3-Methyl-4-methylenebicyclo(3.2.1)oct-2-ene is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct reactivity and properties compared to other similar bicyclic compounds.
属性
CAS 编号 |
49826-53-1 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC 名称 |
3-methyl-4-methylidenebicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C10H14/c1-7-5-9-3-4-10(6-9)8(7)2/h5,9-10H,2-4,6H2,1H3 |
InChI 键 |
AUDQUDMLUZNYFA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2CCC(C2)C1=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



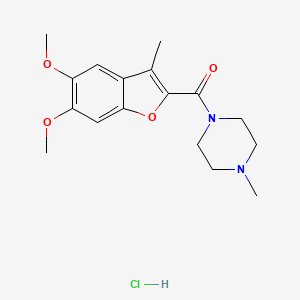
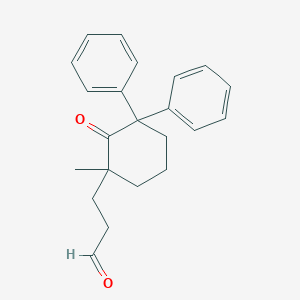
![5,7-Ditert-butyl-1-oxaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B14670496.png)
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-methylpiperazine)](/img/structure/B14670500.png)
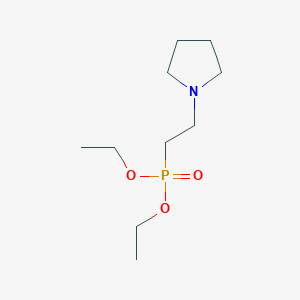
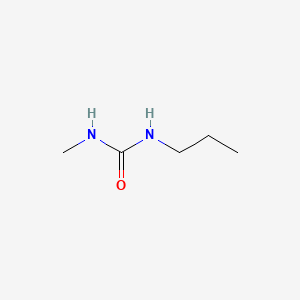
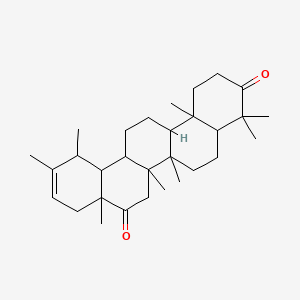
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)


![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)


